molecular formula C8H6BrClO B1310959 4-Bromo-3-methylbenzoyl chloride CAS No. 21900-25-4

4-Bromo-3-methylbenzoyl chloride

Cat. No. B1310959
CAS RN: 21900-25-4
M. Wt: 233.49 g/mol
InChI Key: PVXGJCNXMPLCJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated benzoyl derivatives often involves condensation reactions or halogenation steps. For instance, 4-bromobenzohydrazide derivatives were synthesized through condensation reactions with benzaldehydes . Similarly, methyl 4-bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination and hydrolysis . These methods suggest that 4-Bromo-3-methylbenzoyl chloride could be synthesized through similar halogenation of a methylbenzoyl precursor followed by chlorination.

Molecular Structure Analysis

The molecular structure of brominated benzoyl derivatives is characterized by X-ray diffraction (XRD) and supported by computational methods such as density functional theory (DFT). For example, the crystal structure of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate was determined using single crystal XRD and further optimized using DFT calculations . These studies provide detailed information on bond lengths, angles, and molecular conformations, which are essential for understanding the reactivity and physical properties of these compounds.

Chemical Reactions Analysis

The reactivity of brominated benzoyl compounds is influenced by the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions. The papers describe various chemical reactions involving these compounds, such as the formation of Schiff bases through condensation , and the synthesis of thiourea derivatives . These reactions demonstrate the versatility of brominated benzoyl compounds in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoyl derivatives are closely related to their molecular structure. The presence of halogen atoms can significantly affect properties such as melting points, boiling points, and solubility. The papers provide data on the vibrational spectroscopy of these compounds, which can be used to infer functional groups and molecular interactions . Additionally, computational studies offer insights into electronic properties, such as the band gap and molecular orbitals, which are relevant for applications in materials science .

Scientific Research Applications

Synthesis and Bioactivity

4-Bromo-3-methylbenzoyl chloride has been used in the synthesis of various chemical compounds with potential biological activities. For instance, it has been utilized in the preparation of 1-tolyl-3-aryl-4-methylimidazole-2-thiones, a compound showing significant antibacterial activity, as well as in the synthesis of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea, a compound characterized by spectroscopic data and crystal structure analysis (Saeed & Batool, 2007); (Saeed, Mumtaz, & Flörke, 2010).

Antibacterial/Antifungal Activities

Recent research shows that derivatives of 4-Bromo-3-methylbenzoyl chloride, particularly those involving carbohydrate esters, have been synthesized and evaluated for their antibacterial and antifungal properties. These derivatives exhibit promising antibacterial and antifungal activities, suggesting potential applications in combating microbial pathogens (Ahmmed et al., 2022).

Educational Applications

In educational settings, 4-Bromo-3-methylbenzoyl chloride has been used to teach selective C-acylation in the synthesis of compounds like 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one. This application is significant in demonstrating various chemical reactions and analytical techniques for students (Kurteva & Petrova, 2015).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity with single exposure .

properties

IUPAC Name

4-bromo-3-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXGJCNXMPLCJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427386
Record name 4-bromo-3-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-methylbenzoyl chloride

CAS RN

21900-25-4
Record name 4-Bromo-3-methylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21900-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromo-3-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1 g 4-bromo-3-methyl-benzoic acid in 20 g thionylchloride was refluxed 1 h. The reaction was evaporated to give 1.1 g desired product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To 4-bromo-3-methylbenzoic acid (8.6 g, 40.0 mmol) in CH2Cl2 was added DMF (0.4 mL), followed by oxalyl chloride (3.7 mL, 42 mmol) slowly over 10 minutes by syringe. The reaction was stirred for 1 hour at room temperature, and then concentrated to give the title compound.
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SW Nam, GR Lee, TJ Kim, BJ Chung, WS Choi - 농약과학회지, 2012 - dbpia.co.kr
Fungicidal activities against phytopathogenic fungi of diarylthiazole compound of 4-[5-(2-cyclopropylaminopyrimidin-4-yl)-4-(4-fluorophenyl) thiazol-5-yl]-1-methylpiperidine (I) have …
Number of citations: 1 www.dbpia.co.kr
T Ikai, K Kimura, K Maeda, S Kanoh - Reactive and Functional Polymers, 2014 - Elsevier
… 2-Bromo-3-methylbenzoyl chloride and 4-bromo-3-methylbenzoyl chloride were prepared through the reaction of the corresponding carboxylic acids with oxalyl chloride in toluene. The …
Number of citations: 7 www.sciencedirect.com
Z Ge, T Hayakawa, S Ando, M Ueda… - Advanced Functional …, 2008 - Wiley Online Library
… Synthesis of Me-TIBN: Me-TIBN was prepared by the same procedure as for TIBN starting from 4-bromo-3-methylbenzoyl chloride. Yield: 0.82 g, 50.1%. 1H NMR (DMSO-d6, d): 7.80–…
Number of citations: 286 onlinelibrary.wiley.com
A Ghinet, IM Moise, B Rigo, G Homerin, A Farce… - Bioorganic & Medicinal …, 2016 - Elsevier
New phenothiazine derivatives 6–20 have been designed, synthesized and evaluated in vitro for their ability to inhibit tubulin polymerization and antiproliferative activity against 60 …
Number of citations: 31 www.sciencedirect.com
B Domínguez, R Alvarez, AR de Lera - Organic preparations and …, 2003 - Taylor & Francis
The palladium and nickel-catalyzed cross-coupling reaction of organometallic reagents with electrophles has emerged as a highly versatile method for CC bond f~ mtion?~ Its …
Number of citations: 15 www.tandfonline.com

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